molecular formula C9H9F2NO3 B12568001 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

Cat. No.: B12568001
M. Wt: 217.17 g/mol
InChI Key: XWNMQLVJIYFCFZ-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of tyrosine, where the phenyl ring is substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-hydroxybenzaldehyde.

    Aldol Condensation: The precursor undergoes aldol condensation with glycine to form the corresponding α,β-unsaturated carbonyl compound.

    Reduction: The α,β-unsaturated carbonyl compound is then reduced to form the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to reduce the intermediate compounds.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield amines.

Scientific Research Applications

2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.

    Biochemistry: It can be used to study enzyme-substrate interactions and protein modifications.

    Materials Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid:

    2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A similar compound with a single fluorine substitution.

Uniqueness

The presence of two fluorine atoms in 2-Amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs. The fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

2-amino-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)

InChI Key

XWNMQLVJIYFCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O

Origin of Product

United States

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